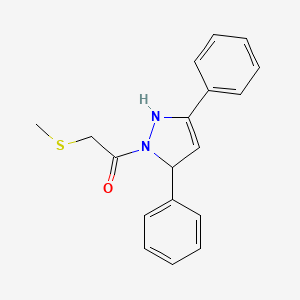![molecular formula C12H15ClFNO B2920169 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride CAS No. 2197057-08-0](/img/structure/B2920169.png)
5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is a synthetic compound that belongs to the class of spiroindole derivatives. These compounds are characterized by a unique spirocyclic structure, where an indole moiety is fused with an oxane ring. The presence of a fluorine atom at the 5-position of the indole ring and the hydrochloride salt form enhances its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Spirocyclization: The indole derivative undergoes spirocyclization with an appropriate oxane precursor.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride undergoes various chemical reactions, including:
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.
Major Products Formed
Scientific Research Applications
5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride
- 1,2-Dihydrospiro[indole-3,4’-oxane] hydrochloride
Comparison
- Uniqueness : The presence of the fluorine atom at the 5-position in 5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride imparts unique electronic properties and enhances its biological activity compared to its brominated or non-fluorinated counterparts .
- Reactivity : The fluorinated compound exhibits different reactivity patterns in chemical reactions, making it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
5-fluorospiro[1,2-dihydroindole-3,4'-oxane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-9-1-2-11-10(7-9)12(8-14-11)3-5-15-6-4-12;/h1-2,7,14H,3-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZUMVUDBOOFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
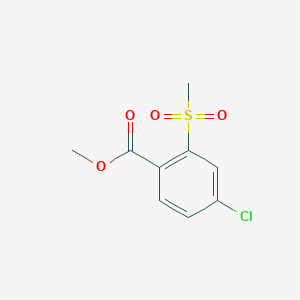
![Methyl (E)-4-[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2920088.png)
![6-[(1-Benzylaziridin-2-yl)methoxy]quinoline](/img/structure/B2920090.png)
![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2920093.png)
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2920095.png)
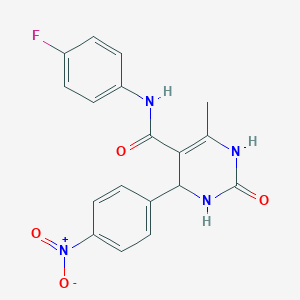
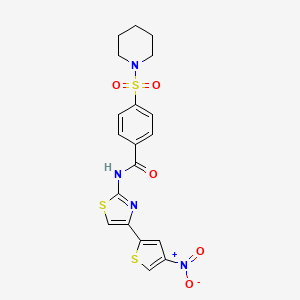
![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2920099.png)
![6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2920101.png)
![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2920104.png)

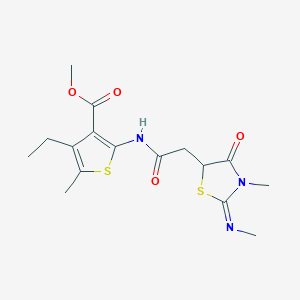
![6-tert-butyl-2-[1-(1H-indole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2920108.png)
